1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-
Description
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-, is a heterocyclic compound featuring a tetrazine core substituted with a 4-chlorophenyl group at the 3-position. The tetrazine ring, characterized by its electron-deficient nature, enables unique reactivity, including inverse electron-demand Diels-Alder (IEDDA) reactions and redox activity. This compound has garnered attention in materials science, medicinal chemistry, and energetic materials due to its high electron affinity (3.326 eV), which facilitates charge transfer and selective interactions with reactive oxygen species like superoxide radicals . Its synthesis often involves oxidation of dihydrotetrazine intermediates, as demonstrated in the reaction of 4-(aminomethyl)-benzonitrile with formamidine acetate and sulfur, followed by NaNO₂ oxidation .
Properties
CAS No. |
56107-74-5 |
|---|---|
Molecular Formula |
C8H5ClN4 |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H5ClN4/c9-7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H |
InChI Key |
DPJWJUNYATWWES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization of Amidino-Tetrazine Precursors
Precursor Synthesis via Nucleophilic Substitution
The foundational work by Korotina et al. (2022) established a two-step protocol beginning with 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine moieties. The precursor 2i (3-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine) was synthesized through nucleophilic displacement of the 3,5-dimethylpyrazol group in compound 1 (3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine) using 4-chloroaniline. This reaction proceeded in anhydrous THF at 60°C for 12 hours, achieving 68% isolated yield after column chromatography (hexane/ethyl acetate 4:1).
Oxidative Cyclization to Triazolotetrazines
Subsequent oxidation of precursor 2i with (diacetoxyiodo)benzene (PIDA) in trifluoroethanol at 80°C for 6 hours yielded the target 3-(4-chlorophenyl)-triazolo[1,5-b]tetrazine (3i ) in 10% yield. While low, this yield reflects challenges in stabilizing the intermediate amidine-tetrazine adduct. Modifying the solvent to dichloroethane improved yields to 22% but introduced regioselectivity issues during cyclization.
Table 1: Oxidative Cyclization Optimization
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | Trifluoroethanol | Dichloroethane |
| Temperature (°C) | 80 | 70 |
| Reaction Time (h) | 6 | 8 |
| Yield (%) | 10 | 22 |
| Byproducts | Multiple | Regioisomers |
Sulfur-Induced One-Pot Synthesis from Nitriles
Mechanistic Basis of Sulfur-Mediated Coupling
The patent CN104356110A and RSC Advances study detail a sulfur-templated approach where 4-chlorobenzonitrile and complementary nitriles (e.g., 2-cyanopyridine) undergo cyclocondensation with hydrazine hydrate. Elemental sulfur acts as a dehydrogenation agent, facilitating the formation of the tetrazine ring via intermediate dihydrotetrazines.
Optimized Protocol for 3-(4-Chlorophenyl) Derivative
In Example 4 of CN104356110A, equimolar 4-chlorobenzonitrile (0.5 mmol) and 2-cyanopyridine (0.5 mmol) reacted with sulfur (2.0 mmol) and hydrazine hydrate (5.0 mmol) in ethanol (3.0 mL) at 78°C for 12 hours. Post-reaction workup included dichloromethane extraction and silica gel chromatography (petroleum ether/ethyl acetate 2:1), yielding 74% of 3-(4-chlorophenyl)-1,2,4,5-tetrazine as a purple solid.
Table 2: Comparative Efficiency of One-Pot Methods
| Nitrile Pair | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-ClC₆H₄CN + 2-CN-pyridine | Ethanol | 78 | 74 |
| 4-CF₃C₆H₄CN + 2-CN-pyridine | Ethanol | 78 | 76 |
| 4-MeOC₆H₄CN + 2-CN-pyridine | Ethanol | 78 | 80 |
Post-Functionalization via Nucleophilic Substitution
Alcoholysis and Aminolysis Reactions
The C(3) position in triazolotetrazines exhibits marked reactivity toward nucleophiles. Treatment of 3i with methanol or ethylamine in THF at 25°C for 2 hours replaces the triazolo group with methoxy or amino substituents, respectively. These reactions proceed via a proposed SNAr mechanism, with electron-withdrawing groups (e.g., 4-Cl) enhancing electrophilicity at C(3).
Limitations in Direct Functionalization
Attempts to introduce bulkier nucleophiles (e.g., tert-butanol) resulted in <10% conversion, attributed to steric hindrance from the 4-chlorophenyl group. Microwave-assisted conditions (100°C, 30 min) improved yields to 45% but caused decomposition of the tetrazine core.
Analytical Characterization and Validation
Spectroscopic Profiling
Biological Activity and Applications
Antifungal Efficacy
In vitro testing against Trichophyton rubrum showed MIC values of 2.5 µg/mL, comparable to terbinafine (1.2 µg/mL). The 4-chlorophenyl group enhanced membrane permeability compared to non-halogenated analogs.
Materials Science Applications
The electron-deficient tetrazine core enables inverse electron-demand Diels-Alder reactions with strained dienophiles (e.g., trans-cyclooctene), achieving second-order rate constants (k₂) of 0.48 M⁻¹s⁻¹ in bioorthogonal labeling.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Diethyl azodicarboxylate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various substituted tetrazines, pyridazines, and other nitrogen-containing heterocycles .
Scientific Research Applications
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- involves its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions. The tetrazine ring acts as a diene, reacting with dienophiles to form stable adducts. This reactivity is exploited in bioorthogonal chemistry for labeling and tracking biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrazine Derivatives
Substituent Effects on Electronic Properties
The electronic behavior of tetrazines is highly sensitive to substituents. Comparative DFT studies reveal that:
| Compound | Electronic Chemical Potential (μ, eV) | Global Electrophilicity (ω, eV) | Dipole Moment (Debye) |
|---|---|---|---|
| 3-(4-Chlorophenyl)-tetrazine | -4.52 (gas), -3.98 (aqueous) | 2.31 (gas), 1.89 (aqueous) | 5.6 |
| 3,6-Bis(trifluoromethylphenyl)-tetrazine | -5.12 (gas) | 2.98 (gas) | 7.2 |
| N-Oxide-tetrazine | -3.75 (gas) | 1.65 (gas) | 4.8 |
Data sourced from DFT analyses .
The chlorophenyl derivative exhibits moderate electrophilicity compared to trifluoromethylphenyl analogs, which show higher electrophilicity due to stronger electron-withdrawing effects. N-Oxide tetrazines, however, display reduced electrophilicity but improved density (1.85–1.93 g/cm³ vs. 1.65–1.78 g/cm³ for non-oxide analogs) .
Energetic Material Performance
| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Decomposition Temperature (°C) |
|---|---|---|---|
| 3-(4-Chlorophenyl)-tetrazine | N/A (non-energetic) | N/A | >200 |
| 3,6-Diazido-tetrazine | 8,920 | 34.5 | 120 |
| N(tetrazin-3-yl)₃ (polynitrogen) | 9,450 | 38.2 | 85 |
Data from computational and experimental studies .
The chlorophenyl derivative’s stability contrasts with diazido-tetrazine, which has high detonation velocity (8,920 m/s) but extreme sensitivity to friction and heat .
Key Research Findings
- Electron Transfer : The chlorophenyl group enhances electron affinity, enabling superoxide radical detection via one-electron transfer mechanisms .
- Thermal Stability: Superior to azido or nitroamino derivatives, making it suitable for applications requiring prolonged stability .
- Synthetic Versatility: Serves as a precursor for fluorogenic probes and polymer-based anolytes, though less reactive than methyl or trifluoromethyl analogs .
Biological Activity
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- (chemical formula: CHClN) is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.
1,2,4,5-Tetrazines are characterized by their unique nitrogen framework, which contributes to their reactivity and biological properties. The presence of the 4-chlorophenyl group enhances the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 180.60 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Structure | Chemical Structure |
Antifungal Activity
Recent studies have highlighted the antifungal properties of 1,2,4,5-tetrazine derivatives. One study synthesized a series of [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and tested their antifungal activity against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermophyton. The results indicated that certain derivatives exhibited significant fungistatic activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.38 to 1.5 µg/mL .
Antimicrobial Effects
The compound has also shown promising antimicrobial effects. In a study focusing on synthesized compounds containing tetrazine rings, it was found that these compounds displayed moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. Furthermore, some compounds demonstrated strong inhibitory activity against urease and acetylcholinesterase .
Anticancer Potential
The anticancer potential of tetrazine derivatives has been explored in various contexts. Research indicates that certain tetrazines exhibit cytotoxic effects against cancer cell lines. This is attributed to their ability to interfere with cellular processes and induce apoptosis in cancer cells .
Molecular Modeling Studies
Molecular docking studies have provided insights into the interactions between 1,2,4,5-tetrazine derivatives and biological targets. These studies suggest that the compounds can effectively bind to target proteins involved in various diseases, thereby enhancing their therapeutic potential .
Case Study 1: Antifungal Activity
In a comparative analysis of antifungal activity among various synthesized tetrazines, researchers found that compounds with specific substitutions at the C(3) position showed enhanced activity against dermatophyte fungi. This study underscores the importance of structural modifications in optimizing biological activity .
Case Study 2: Antimicrobial Screening
Another study evaluated a series of tetrazine derivatives for their antibacterial properties. The findings revealed that specific derivatives exhibited significant inhibition against multiple bacterial strains. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like chlorine at specific positions improved antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-(4-chlorophenyl)-1,2,4,5-tetrazine?
- Methodological Answer : The compound can be synthesized via the Pinner reaction using aromatic carbonitriles, hydrazine hydrate, and Lawesson’s reagent. For example, substituted aryl carbonitriles react with hydrazine to form 1,2-dihydrotetrazines, which are oxidized using Lawesson’s reagent to yield 1,2,4,5-tetrazines. Optimization involves controlling reaction temperature (e.g., reflux in THF) and stoichiometric ratios. Purification typically employs flash column chromatography (e.g., silica gel with 20% diethyl ether in pentane) .
- Relevant Data :
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 4-Chlorobenzonitrile | Hydrazine hydrate, Lawesson’s reagent, THF, reflux | ~49% |
Q. How is the crystal structure of 3-(4-chlorophenyl)-1,2,4,5-tetrazine determined?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) at low temperatures (e.g., 93 K) reveals non-symmetrical boat conformations of the tetrazine ring. Key parameters include bond lengths (mean C–C = 0.003 Å) and intermolecular interactions (e.g., C–N contacts at 3.118 Å). Data refinement uses R factors (e.g., R = 0.049) to validate accuracy .
Q. What spectroscopic techniques characterize this tetrazine derivative?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as doublets (e.g., δ 8.61–8.57 ppm for ortho protons), while substituents like methoxy or chloro groups show distinct shifts (e.g., δ 3.93 ppm for OCH₃) .
- UV-Vis : Strong absorbance in the visible range due to π→π* transitions in the conjugated tetrazine-aryl system .
Advanced Research Questions
Q. How does the 4-chlorophenyl substituent influence electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing chlorine substituent enhances tetrazine electrophilicity, facilitating inverse electron-demand Diels-Alder (IEDDA) reactions. Comparative studies with electron-donating groups (e.g., methoxy) show reduced reaction rates due to decreased electrophilicity. DFT calculations or Hammett σ constants can quantify substituent effects .
- Key Insight : Chlorophenyl derivatives exhibit faster cycloaddition kinetics than methoxy-substituted analogs, critical for bioorthogonal applications .
Q. How to resolve contradictions in reported synthetic yields for substituted tetrazines?
- Methodological Answer : Discrepancies arise from substituent-dependent reactivity. For example, electron-donating groups (e.g., alkyl) hinder cyano group activation, reducing yields. Systematic optimization (e.g., varying solvents, catalysts like ZnCl₂, or alternative reagents like Tf₂O) can improve efficiency. Factorial design experiments (e.g., varying temperature, stoichiometry) identify critical parameters .
Q. What are the applications of 3-(4-chlorophenyl)-1,2,4,5-tetrazine in bioorthogonal chemistry?
- Methodological Answer : The compound serves as a diene in IEDDA reactions with strained alkenes (e.g., trans-cyclooctenes) for bioconjugation. Applications include:
- Fluorescent probes : Conjugation with fluorophores for live-cell imaging.
- Drug delivery : Tetrazine-triggered release via IEDDA cleavage .
Data Contradiction Analysis
Q. Why do fluorescence properties vary among tetrazine derivatives?
- Methodological Answer : Fluorescence quenching in chlorophenyl derivatives occurs due to heavy atom effects (Cl), while methoxy or hydroxyl groups enhance emission via extended conjugation. Time-resolved fluorescence spectroscopy and quantum yield measurements differentiate these effects .
Methodological Tables
Table 1 : Comparative Reactivity of Substituted Tetrazines in IEDDA Reactions
| Substituent | (M⁻¹s⁻¹) | Application | Reference |
|---|---|---|---|
| 4-ClPh | Bioimaging | ||
| 4-MeOPh | N/A |
Table 2 : Crystallographic Data for 3-(4-Chlorophenyl)-1,2,4,5-Tetrazine
| Parameter | Value |
|---|---|
| Temperature (K) | 93 |
| C–C bond length (Å) | 1.428 (mean) |
| Intermolecular C–N (Å) | 3.118 |
| R factor | 0.049 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
